molecular formula C13H19F2N5 B11747867 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11747867
M. Wt: 283.32 g/mol
InChI Key: FTJRVQGVBATZBO-UHFFFAOYSA-N
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Description

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine is a complex organic compound featuring two pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, followed by the introduction of the difluoromethyl and propyl groups. Common reagents used in these reactions include hydrazine derivatives, alkyl halides, and fluorinating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the difluoromethyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound

Scientific Research Applications

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(chloromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine
  • {[1-(bromomethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

The presence of the difluoromethyl group in {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine distinguishes it from similar compounds. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a unique and valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H19F2N5

Molecular Weight

283.32 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(3-methyl-1-propylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H19F2N5/c1-3-5-19-9-11(10(2)17-19)7-16-8-12-4-6-20(18-12)13(14)15/h4,6,9,13,16H,3,5,7-8H2,1-2H3

InChI Key

FTJRVQGVBATZBO-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

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